5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
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Overview
Description
5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. It is a pyrimidine derivative, which is a class of compounds known for their roles in biological systems, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves multiple steps. One common method includes the use of diisopropylethylamine, potassium osmate, and potassium ferricyanide in the presence of DHQD-PHN and water. The reaction is carried out in a mixture of 2-methyl-propan-2-ol and sulfuric acid in tetrahydrofuran at 0°C. Subsequent steps involve the use of sodium hydride in dimethylformamide, followed by heating with rhodium triphenylphosphine chloride in aqueous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multi-step synthetic route described above can be adapted for larger-scale production with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it useful in studies of DNA and RNA interactions.
Industry: Its unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its incorporation into nucleic acids, where it inhibits key enzymes such as thymidylate synthetase. This inhibition disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cells, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar anticancer properties.
Azvudine: A nucleoside analog with antiviral activity.
Uniqueness
What sets 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one apart is its unique combination of a fluorine atom and a sulfanylidenepyrimidine moiety, which enhances its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOHFWAMMYYSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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